An In-depth Technical Guide on 2-Methyl-1-phenylpropan-1-amine (CAS Number 6668-27-5)
An In-depth Technical Guide on 2-Methyl-1-phenylpropan-1-amine (CAS Number 6668-27-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-phenylpropan-1-amine, with the CAS number 6668-27-5, is a primary amine belonging to the phenethylamine class of compounds. Its chemical structure is characterized by a phenyl group and an isobutyl group attached to an amino-substituted carbon. As a structural isomer of other well-known phenethylamines such as phentermine and methamphetamine, it is anticipated to exhibit stimulant properties affecting the central nervous system (CNS). This technical guide provides a comprehensive overview of the available technical information for 2-Methyl-1-phenylpropan-1-amine, including its chemical and physical properties, potential pharmacological actions, toxicological profile, and detailed experimental protocols for its synthesis and analysis. Due to the limited availability of data for this specific isomer, information from closely related structural analogs, particularly phentermine, is included to provide a more complete toxicological and pharmacological profile. It is crucial to note that while structurally similar, the biological activity of isomers can vary significantly.
Chemical and Physical Properties
A summary of the key chemical and physical properties for 2-Methyl-1-phenylpropan-1-amine is presented in the table below. These properties are essential for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 6668-27-5 | [1][2] |
| Molecular Formula | C₁₀H₁₅N | [1][3] |
| Molecular Weight | 149.23 g/mol | [1] |
| IUPAC Name | 2-methyl-1-phenylpropan-1-amine | [1] |
| Synonyms | 1-Phenylisobutylamine, α-(1-Methylethyl)benzenemethanamine | [3] |
| Appearance | White, odorless crystalline solid (predicted) | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water (predicted) | [3] |
| SMILES | CC(C)C(C1=CC=CC=C1)N | [1] |
| InChI Key | UVXXBSCXKKIBCH-UHFFFAOYSA-N | [1] |
Synthesis and Analysis
Synthesis Protocol (Representative Method)
A plausible synthetic route for 2-Methyl-1-phenylpropan-1-amine can be adapted from methods used for structurally similar compounds. The following multi-step protocol is based on a patented method for the synthesis of related 2-methyl-1-substituted phenyl-2-propanamine compounds.[4]
Experimental Workflow for Synthesis
Caption: A four-step synthesis of 2-Methyl-1-phenylpropan-1-amine.
Detailed Methodology:
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Step 1: Alkylation. In a suitable solvent such as THF, dioxane, toluene, or hexane, a substituted benzyl halide (e.g., benzyl chloride or bromide) is reacted with isobutyronitrile in the presence of an organic base at a temperature ranging from -78°C to 0°C to yield 2-methyl-1-substituted phenyl-2-butyronitrile.[4]
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Step 2: Hydrolysis. The resulting 2-methyl-1-substituted phenyl-2-butyronitrile is then hydrolyzed using a base in a solvent at a reaction temperature between 80°C and 220°C to produce 2-methyl-1-substituted phenyl-2-butyric acid.[4]
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Step 3: Curtius Rearrangement and Carbamate Formation. The 2-methyl-1-substituted phenyl-2-butyric acid is treated with diphenylphosphoryl azide in the presence of a weak base. After an initial reaction period, benzyl alcohol is added to the reaction mixture, which is then heated to between 40°C and 120°C to form 2-methyl-1-substituted phenyl-2-propyl-carbamic acid benzyl ester.[4]
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Step 4: Deprotection. The benzyl carbamate protecting group is removed via catalytic hydrogenation. The carbamate is reacted with hydrogen gas in a suitable solvent at room temperature in the presence of a catalyst such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide to yield the final product, 2-methyl-1-phenylpropan-1-amine.[4]
Analytical Protocols
Due to the presence of a chiral center, it is essential to separate and quantify the enantiomers of 2-Methyl-1-phenylpropan-1-amine. The following is a representative chiral HPLC method based on protocols for similar primary amines.[5][6]
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for determining enantiomeric purity via chiral HPLC.
Detailed Methodology:
-
Instrumentation: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector.[6]
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as a cellulose or amylose phenylcarbamate derived column (e.g., CHIRALCEL® OD-H or LUX® Cellulose-3).[7]
-
Mobile Phase: A mixture of hexane and a polar organic modifier such as ethanol or isopropanol. For primary amines, the addition of a small amount of an amine modifier like diethylamine (DEA) is often necessary to improve peak shape. A typical mobile phase could be Hexane:Ethanol:DEA (90:10:0.1, v/v/v).[5][6]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: Ambient.[5]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).[7]
-
Sample Preparation: The sample is dissolved in the mobile phase to a suitable concentration.
-
Analysis: The prepared sample is injected onto the column, and the retention times of the two enantiomers are recorded. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
GC-MS is a powerful technique for the identification and quantification of phenethylamines. The following is a representative protocol that can be adapted for 2-Methyl-1-phenylpropan-1-amine, based on methods for related compounds.[8]
Experimental Workflow for GC-MS Analysis
Caption: A general workflow for the GC-MS analysis of phenethylamines.
Detailed Methodology:
-
Instrumentation: An Agilent 7890 GC coupled to a 5977B MSD or equivalent.[8]
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 90°C, ramped to 300°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-550.
-
Sample Preparation and Derivatization: For biological samples, a liquid-liquid extraction is typically performed under basic conditions. The extracted analyte is then derivatized to improve its chromatographic properties and produce characteristic mass fragments. A common derivatizing agent for primary amines is pentafluoropropionic anhydride (PFPA).[8] The sample is incubated with PFPA, and after a workup, the final extract is reconstituted in a suitable solvent for injection.
Pharmacology (Inferred from Structural Analogs)
Direct pharmacological data for 2-Methyl-1-phenylpropan-1-amine is scarce. However, its structural similarity to phentermine allows for informed predictions about its mechanism of action.
Mechanism of Action
2-Methyl-1-phenylpropan-1-amine is expected to act as a central nervous system stimulant. The primary mechanism is likely the release of monoamine neurotransmitters, particularly norepinephrine and dopamine, from presynaptic nerve terminals. It may also act as a reuptake inhibitor for these neurotransmitters.[3]
Proposed Signaling Pathway
Caption: Postulated signaling pathway for 2-Methyl-1-phenylpropan-1-amine.
Additionally, based on studies with phentermine, 2-Methyl-1-phenylpropan-1-amine may act as a competitive and reversible inhibitor of monoamine oxidase A (MAO-A).
Quantitative Pharmacological Data (Phentermine as a Proxy)
The following table summarizes the available quantitative pharmacological data for phentermine, which can serve as an estimate for the activity of 2-Methyl-1-phenylpropan-1-amine.
| Parameter | Target | Value | Species | Source |
| Kᵢ | Monoamine Oxidase A (MAO-A) | 85-88 µM | Rat |
Pharmacokinetics (Inferred from Phentermine)
The absorption, distribution, metabolism, and excretion (ADME) profile of 2-Methyl-1-phenylpropan-1-amine has not been reported. The data for phentermine is presented below as a likely approximation.
| Parameter | Value | Source |
| Bioavailability | High (almost 100%) | |
| Protein Binding | 17.5% | |
| Metabolism | Minimal (approx. 6% of dose) | |
| Elimination Half-life | 20-25 hours (urinary pH-dependent) | |
| Excretion | Primarily renal (62-85% as unchanged drug) |
Toxicology (Inferred from Phentermine)
The toxicological profile of 2-Methyl-1-phenylpropan-1-amine is not well-defined. The information below is based on the known adverse effects of phentermine.
Acute Toxicity
Specific LD₅₀ values for 2-Methyl-1-phenylpropan-1-amine are not available.
Adverse Effects
Common side effects associated with phentermine, and therefore potentially with 2-Methyl-1-phenylpropan-1-amine, include:
-
Cardiovascular: Tachycardia, hypertension, palpitations.
-
Central Nervous System: Restlessness, dizziness, insomnia, euphoria, tremor.
-
Gastrointestinal: Dry mouth, unpleasant taste, diarrhea, constipation.
Serious Toxicities
The use of phentermine has been associated with serious cardiovascular events, particularly when used in combination with other anorectic agents like fenfluramine. These include:
-
Valvular Heart Disease: There are reports of damage to heart valves in individuals who have taken phentermine.
-
Pulmonary Hypertension: A rare but serious condition of high blood pressure in the arteries of the lungs.
The proposed mechanism for these cardiotoxic effects involves the sympathomimetic and serotonergic actions of these compounds.
Conclusion
2-Methyl-1-phenylpropan-1-amine (CAS 6668-27-5) is a phenethylamine derivative with a high potential for CNS stimulant activity. While direct experimental data for this specific compound is limited, its structural similarity to phentermine provides a basis for understanding its likely pharmacological, pharmacokinetic, and toxicological properties. This technical guide has summarized the available information and provided representative experimental protocols for its synthesis and analysis. Further research is needed to fully characterize the specific biological activities and safety profile of 2-Methyl-1-phenylpropan-1-amine. Researchers and drug development professionals should exercise caution and consider the data on structural analogs as preliminary and indicative rather than definitive.
References
- 1. 2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 4962875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS 6668-27-5: 2-methyl-1-phenylpropan-1-amine [cymitquimica.com]
- 4. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
